Cas no 412030-07-0 (3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione)

3-Ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione is a specialized cyclobutenedione derivative featuring a fluorophenylamino substituent. This compound is of interest in synthetic organic chemistry due to its unique electrophilic reactivity, enabling selective modifications in complex molecular frameworks. The presence of the ethoxy group enhances solubility in organic solvents, facilitating handling in laboratory settings. The fluorophenyl moiety may contribute to stability and influence electronic properties, making it a potential intermediate for pharmaceuticals or materials science applications. Its structural features allow for further functionalization, offering versatility in the design of novel heterocyclic compounds. The compound's well-defined reactivity profile supports its use in controlled synthetic transformations.
3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione structure
412030-07-0 structure
Product name:3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione
CAS No:412030-07-0
MF:C12H12FNO3
MW:237.226986885071
CID:3976834
PubChem ID:52981335

3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclobutene-1,2-dione, 3-ethoxy-4-[(4-fluorophenyl)amino]-
    • 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione
    • 412030-07-0
    • Inchi: InChI=1S/C12H12FNO3/c1-2-17-12-9(10(15)11(12)16)14-8-5-3-7(13)4-6-8/h3-6,9,12,14H,2H2,1H3
    • InChI Key: WSZRWDZAOWXRIU-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 237.08012141Da
  • Monoisotopic Mass: 237.08012141Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 1.5

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Additional information on 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione

Introduction to 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione (CAS No. 412030-07-0)

3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione is a structurally intriguing compound belonging to the class of heterocyclic diones, characterized by its cyclobutene core and functionalized aromatic rings. The presence of both ethoxy and fluorophenyl substituents imparts unique electronic and steric properties, making it a promising candidate in the realm of pharmaceutical and agrochemical research. This article delves into the chemical properties, synthetic pathways, and emerging applications of this compound, particularly in the context of modern medicinal chemistry.

The molecular framework of 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione (CAS No. 412030-07-0) exhibits a conjugated system arising from the cyclobutene ring and the carbonyl groups at the 1,2 positions. The fluorophenyl moiety introduces electron-withdrawing effects via the fluorine atom, which can modulate reactivity and binding interactions with biological targets. Meanwhile, the ethoxy group at the 3-position provides a hydrophilic anchor, enhancing solubility in polar environments. Such structural features are particularly valuable in drug design, where balance between lipophilicity and polarizability is crucial for membrane permeability and target affinity.

In recent years, there has been growing interest in cycloalkene derivatives as scaffolds for novel bioactive molecules. The cyclobutene ring in 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione offers a rigid backbone that can be exploited to optimize binding modes in protein targets. For instance, studies have shown that such heterocycles can engage in π-stacking interactions or hydrogen bonding networks with key residues in enzymes and receptors. The incorporation of fluorine into aromatic systems is also well-documented for its ability to enhance metabolic stability and binding affinity, as observed in numerous FDA-approved drugs.

The synthesis of 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. A common approach begins with the preparation of a halogenated cyclobutene precursor, followed by nucleophilic substitution with an ethoxy group. Subsequent functionalization with a fluorinated aromatic ring via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) completes the structure. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproducts and improving yields—crucial considerations for large-scale production.

One of the most compelling aspects of this compound is its potential in medicinal chemistry applications. Researchers have explored its derivatives as inhibitors of kinases and other enzyme targets implicated in diseases such as cancer and inflammation. The fluorophenyl group serves as an effective pharmacophore for disrupting ATP binding pockets in kinases, while the ethoxy moiety can fine-tune solubility and pharmacokinetic properties. Preliminary computational studies suggest that analogs of this compound may exhibit high selectivity for specific isoforms of kinases, minimizing side effects.

Furthermore, agrochemical applications are emerging as another promising avenue for derivatives of 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione. The structural motif is reminiscent of known herbicides and fungicides that target essential plant enzymes or pathways. By modifying substituents such as the fluorophenyl group or introducing additional heterocycles, chemists can develop compounds with improved efficacy against resistant weed species while maintaining environmental safety profiles. Regulatory pressures favoring sustainable agrochemicals make such innovations particularly timely.

The role of computational chemistry has been instrumental in optimizing derivatives of this compound. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability before synthesizing candidates in the lab. For example, virtual screening has identified key structural features that enhance interactions with biological targets while minimizing off-target effects. Such high-throughput approaches accelerate drug discovery pipelines significantly compared to traditional trial-and-error methods.

Future directions for research on 3-ethoxy-4-(4-fluorophenyl)aminocyclobut-3-ene-1,2-dione (CAS No. 412030-07-0) may include exploring its role in material science applications beyond life sciences. The conjugated system and rigid framework make it a candidate for organic electronics components or liquid crystals where electronic properties are critical. Additionally, green chemistry principles could guide synthetic routes toward more sustainable practices—reducing waste streams or employing renewable feedstocks—which aligns with global trends toward environmentally responsible manufacturing.

In conclusion,3 ethoxy 4 ( 4 fluorophenyl ) aminocyclobut 3 ene 1 , 2 dione represents a versatile scaffold with broad utility across pharmaceuticals and agrochemicals alike Its unique structural features offer opportunities for designing next-generation bioactive molecules while meeting stringent regulatory standards Its synthesis reflects advances in organic chemistry enabling efficient production pathways Moreover emerging applications underscore its importance as both an academic research tool

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